3-[(Methylamino)methyl]cyclobutan-1-ol
Description
3-[(Methylamino)methyl]cyclobutan-1-ol (CAS 1354952-94-5) is a cyclobutane-based organic compound featuring a hydroxyl (-OH) group at the 1-position and a methylamino (-NHCH₃) group at the 3-position. Its four-membered cyclobutane ring imparts significant ring strain, influencing its conformational flexibility and reactivity. The compound exhibits dual functionality: the hydroxyl group enables hydrogen bonding and participation in alcohol-specific reactions, while the methylamino group contributes to basicity and nucleophilic substitution reactions. This combination makes it a versatile scaffold in medicinal chemistry and fragment-based drug design .
Key physicochemical properties include:
- Molecular formula: C₆H₁₁NO
- Stereochemistry: Available as cis/trans isomers (commonly in a 5:1 ratio), with the cis isomer dominating due to synthetic preferences .
- Solubility: Moderate solubility in polar solvents (e.g., methanol, ethanol) due to its hydroxyl and amine groups. The hydrochloride salt variant (CAS 1375472-99-3) enhances aqueous solubility .
Properties
IUPAC Name |
3-(methylaminomethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-5-2-6(8)3-5/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZGKHDYQOQIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917827-86-2 | |
| Record name | (1s,3s)-3-[(methylamino)methyl]cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methyl]cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds as follows:
Cyclobutanone + Methylamine: Cyclobutanone reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(Methylamino)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-[(Methylamino)methyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Methylamino)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky or aromatic groups (e.g., benzyl, isoxazole) increase lipophilicity and receptor-binding affinity but may reduce synthetic yields . Fluorinated derivatives (e.g., ) show improved pharmacokinetic profiles.
- Isomerism: Cis/trans isomer ratios (e.g., 5:1 in this compound) influence conformational stability and biological activity .
2.2. Physicochemical and Pharmacological Comparisons
| Property | This compound | VUF25586 (10g) | VUF25580 (11b) | Hydrochloride Salt (CAS 1375472-99-3) |
|---|---|---|---|---|
| Molecular Weight | 113.16 g/mol | 238.30 g/mol | 219.31 g/mol | 137.61 g/mol |
| Synthetic Yield | Not reported | 38% | 22% | Commercial product |
| Solubility | Moderate in polar solvents | Low (oil form) | Low (oil form) | High (aqueous) |
| Applications | Fragment-based drug discovery | GPCR modulation | Ion channel studies | Enhanced stability for formulation |
Key Observations :
- Hydrochloride Salt : The hydrochloride derivative (CAS 1375472-99-3) offers improved solubility and stability, making it preferable for pharmaceutical formulations .
- Synthetic Challenges : Bulky substituents (e.g., in VUF25580) correlate with lower yields due to steric hindrance during reductive amination .
2.3. Functional Group Impact on Reactivity
- Hydroxyl Group : Facilitates hydrogen bonding and participation in esterification or etherification reactions.
- Methylamino Group: Enables Schiff base formation and nucleophilic substitutions. In contrast, primary amines (e.g., 3-Aminomethyl derivatives ) offer broader reactivity but lower steric protection.
Biological Activity
3-[(Methylamino)methyl]cyclobutan-1-ol, with the CAS number 1314982-81-4, is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound features a methylamino group which may influence its pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula : C6H13NO
- Molecular Weight : 115.18 g/mol
- IUPAC Name : 3-((methylamino)methyl)cyclobutan-1-ol
- Structure : The compound consists of a cyclobutane ring with a hydroxyl group and a methylamino side chain.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an agonist or antagonist, modulating specific biochemical pathways. However, detailed mechanistic studies are still required to elucidate the exact interactions and effects on cellular processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antidepressant Effects : Some analogs have shown potential in modulating serotonin levels, which may contribute to antidepressant effects.
- Neuroprotective Properties : The compound's structure suggests it could interact with neuroreceptors, potentially offering neuroprotective benefits.
- Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties, indicating possible applications in treating infections.
Study on Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of cyclobutane derivatives. It was found that modifications to the methylamino group significantly influenced the compounds' ability to inhibit serotonin reuptake, suggesting potential antidepressant properties for this compound .
Neuroprotective Effects
Research conducted on neuroprotective agents highlighted that compounds with similar structures could protect neuronal cells from oxidative stress. In vitro assays indicated that this compound might reduce cell death in models of neurodegeneration .
Antimicrobial Studies
In another study assessing antimicrobial activity, derivatives of cyclobutane were tested against various bacterial strains. Results indicated that certain modifications led to enhanced antibacterial effects, which could be relevant for developing new antibiotics .
Data Table: Comparative Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
